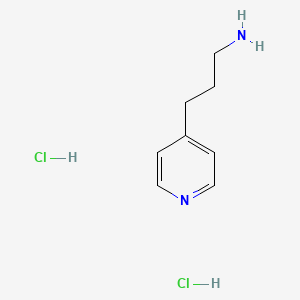

3-Pyridin-4-YL-propylamine dihydrochloride

Description

Contextualization within Amine and Pyridine (B92270) Chemistry

The chemical identity of 3-Pyridin-4-YL-propylamine Dihydrochloride (B599025) is rooted in the fundamental principles of amine and pyridine chemistry. Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom, which imparts basicity and unique reactivity to the ring. google.com The nitrogen atom's lone pair of electrons makes pyridine a good nucleophile and a ligand for metal catalysts. The pyridine ring can undergo various substitution reactions, although its electron-deficient nature, compared to benzene, influences the conditions required for such transformations. epo.org

The second key functional group is the primary aliphatic amine (propylamine). Amines are organic derivatives of ammonia (B1221849) and are characterized by their basicity and nucleophilicity, owing to the lone pair of electrons on the nitrogen atom. evitachem.com The propylamine (B44156) side chain provides a flexible linker and a reactive site for a multitude of chemical modifications, such as acylation, alkylation, and condensation reactions.

The compound thus combines the aromatic, heterocyclic nature of pyridine with the nucleophilic reactivity of a primary amine, connected by a three-carbon aliphatic spacer. This bifunctional nature is central to its utility in synthesis, allowing it to act as a bridge or linker between different molecular fragments.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif found in a wide array of biologically active compounds and FDA-approved drugs. google.comresearchgate.net Its presence can enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity to biological targets. researchgate.net Pyridine derivatives are integral to drugs with applications ranging from antimicrobial and antiviral to anticancer agents. rsc.org

3-Pyridin-4-YL-propylamine, as a bifunctional building block, is of significant interest for constructing more complex molecules with potential therapeutic applications. The primary amine serves as a versatile handle for introducing the 4-pyridylpropyl moiety into larger molecular architectures. This strategic placement allows medicinal chemists to explore the structure-activity relationships of new chemical entities.

Detailed Research Findings: An Intermediate in PI3K Inhibitor Synthesis

A concrete example of its significance is found in the synthesis of novel therapeutic agents. Specifically, 4-(3-aminopropyl)pyridine, the free base of the title compound, has been utilized as a key intermediate in the synthesis of substituted diamino-pyrimidine and diamino-pyridine derivatives developed as inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov

PI3K enzymes are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is frequently implicated in various cancers and inflammatory disorders, making them important targets for drug development. nih.gov

In research documented in U.S. Patent 9,108,984 B2, 4-(3-aminopropyl)pyridine was used as a reactant to build a complex heterocyclic system. nih.gov The synthesis involved reacting it with a substituted pyrimidine (B1678525) derivative to form a larger molecule designed to fit into the active site of the PI3K enzyme. The propylamine group of the compound acts as a nucleophile, displacing a leaving group on the pyrimidine core to form a new carbon-nitrogen bond. This reaction demonstrates the compound's role as a critical building block for creating potential next-generation therapies for diseases such as cancer and immune-based disorders. nih.gov The use of 3-Pyridin-4-YL-propylamine dihydrochloride in this context underscores its value in providing a specific, functionalized pyridine fragment essential for the final product's intended biological activity.

This application highlights the compound's role not just as a simple chemical, but as a strategic tool in the intricate process of drug discovery, enabling the assembly of complex molecules with tailored biological functions.

Properties

IUPAC Name |

3-pyridin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-5-1-2-8-3-6-10-7-4-8;;/h3-4,6-7H,1-2,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURHNFBQYCMJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628632 | |

| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922189-08-0 | |

| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridin 4 Yl Propylamine Dihydrochloride

Strategies for the Construction of the Pyridine (B92270) Ring System

The formation of the 4-substituted pyridine core is a fundamental aspect of the synthesis of 3-Pyridin-4-YL-propylamine. Numerous classical and modern methods exist for pyridine ring synthesis, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

One of the most established methods is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. While versatile, this method typically yields dihydropyridines that require a subsequent oxidation step to afford the aromatic pyridine ring. For the synthesis of a 4-substituted pyridine, the choice of the aldehyde component is crucial.

More contemporary approaches often rely on transition-metal-catalyzed cross-coupling reactions to construct the pyridine ring. For instance, Suzuki-Miyaura coupling of a suitably functionalized boronic acid or ester with a dihalopyridine can provide a modular route to substituted pyridines. Similarly, Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) offer alternative cross-coupling strategies.

Cycloaddition reactions also present a powerful tool for pyridine ring construction. The Diels-Alder reaction between a 1,2,4-triazine (B1199460) and an alkyne, followed by the extrusion of dinitrogen, can lead to the formation of a substituted pyridine ring. The regioselectivity of this reaction is a key consideration.

Finally, "de novo" synthesis strategies starting from acyclic precursors offer a high degree of flexibility. These methods often involve multi-step sequences of condensation, cyclization, and aromatization reactions to build the pyridine ring from simpler starting materials.

Approaches to the Propylamine (B44156) Side Chain Formation

Once the 4-substituted pyridine core is established or concurrently with its formation, the propylamine side chain must be introduced. Several synthetic strategies can be employed to achieve this transformation.

A common and direct approach is the alkylation of 4-picoline (4-methylpyridine). Deprotonation of the methyl group of 4-picoline with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), generates a nucleophilic carbanion. This anion can then react with a suitable two-carbon electrophile containing a masked amino group, such as 2-bromoacetonitrile or a protected 2-aminoethyl halide. Subsequent reduction of the nitrile or deprotection of the amine would yield the desired propylamine side chain.

Another widely used method is the reduction of a precursor containing a three-carbon chain with a terminal functional group that can be converted to an amine . Two prominent examples of this strategy are:

Catalytic hydrogenation of 4-(2-cyanoethyl)pyridine: This precursor can be synthesized via the cyanoethylation of 4-picoline. The nitrile group is then reduced to a primary amine using various reducing agents, most commonly catalytic hydrogenation over catalysts like Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃), often under hydrogen pressure.

Reduction of 4-(3-nitropropyl)pyridine: This nitro compound can be prepared through a Michael addition of a nitromethane (B149229) anion to a 4-vinylpyridine (B31050) derivative or other suitable methods. The nitro group can then be reduced to the amine using reagents such as tin(II) chloride in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation.

Reductive amination of a 4-pyridylpropanal derivative is another viable, though less common, route. This would involve the reaction of the aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

Optimization of Amination and Alkylation Reactions

The efficiency of the synthesis of 3-Pyridin-4-YL-propylamine heavily relies on the optimization of the key amination and alkylation steps.

For amination reactions , particularly the reduction of nitriles or nitro compounds, the choice of catalyst, solvent, temperature, and pressure are critical parameters.

| Parameter | Effect on Nitrile/Nitro Reduction |

| Catalyst | The activity and selectivity of the catalyst (e.g., Raney Ni, Pd/C, PtO₂) can significantly impact the reaction rate and the formation of byproducts. For instance, Raney nickel is a cost-effective and active catalyst, while platinum-based catalysts may offer higher selectivity under milder conditions. |

| Solvent | The choice of solvent (e.g., methanol, ethanol, acetic acid) can influence the solubility of the substrate and the catalyst's activity. Protic solvents are commonly used for these reductions. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as hydrogenolysis of other functional groups. |

| Pressure | Increased hydrogen pressure typically accelerates the rate of hydrogenation. The optimal pressure is a balance between reaction time and equipment limitations. |

In alkylation reactions , such as the alkylation of 4-picoline, the choice of base, solvent, and electrophile are crucial for achieving high yields and minimizing side reactions.

| Parameter | Effect on 4-Picoline Alkylation |

| Base | Strong, non-nucleophilic bases like LDA or n-butyllithium are required for the efficient deprotonation of the methyl group. The stoichiometry of the base is also important. |

| Solvent | Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to prevent quenching of the organolithium reagent. |

| Temperature | These reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions. |

| Electrophile | The choice of the two-carbon electrophile will determine the subsequent steps required to unveil the amine functionality. |

Formation and Purification of the Dihydrochloride (B599025) Salt

The final step in the synthesis is the formation and purification of the dihydrochloride salt of 3-Pyridin-4-YL-propylamine. This is typically achieved by treating a solution of the free amine with hydrochloric acid.

The general procedure involves dissolving the purified 3-Pyridin-4-YL-propylamine free base in a suitable organic solvent, such as isopropanol (B130326), ethanol, or diethyl ether. Subsequently, a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or diethyl ether) or gaseous hydrogen chloride is added. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

Purification of the salt is usually achieved through recrystallization . This involves dissolving the crude salt in a minimal amount of a hot solvent or a solvent mixture and then allowing it to cool slowly. The pure crystals will form, leaving impurities in the mother liquor. The choice of recrystallization solvent is critical and is determined empirically to find a system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these with less polar solvents like diethyl ether or ethyl acetate (B1210297) to induce precipitation. The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

| Synthetic Route | Advantages | Disadvantages | Scalability Considerations |

| Alkylation of 4-Picoline | Potentially a shorter route. 4-Picoline is a readily available starting material. | Requires cryogenic conditions and the use of pyrophoric reagents like n-butyllithium, which pose safety and handling challenges on a large scale. May lead to over-alkylation or other side reactions. | The use of highly reactive organometallic reagents and low temperatures makes this route less favorable for large-scale industrial synthesis due to safety and cost concerns. |

| Reduction of 4-(2-Cyanoethyl)pyridine | Avoids the use of highly reactive organometallic reagents. Catalytic hydrogenation is a well-established and scalable industrial process. The starting nitrile can often be prepared in good yield. | Requires handling of hydrogen gas under pressure, which necessitates specialized equipment. The catalyst can be expensive and may require recovery and recycling. Potential for catalyst poisoning. | This route is generally considered more scalable and safer than the 4-picoline alkylation route. High-pressure hydrogenation reactors are common in industrial settings. Catalyst cost and lifetime are important economic factors. |

| Reduction of 4-(3-Nitropropyl)pyridine | Utilizes readily available and relatively inexpensive reducing agents like iron or tin(II) chloride for smaller scales. Catalytic hydrogenation is also an option for larger scales. | The synthesis of the nitro precursor might involve multiple steps or hazardous reagents. Reductions with metals can generate significant amounts of waste. | For large-scale production, catalytic hydrogenation would be the preferred method for the reduction step. The overall efficiency would depend heavily on the synthesis of the nitropropylpyridine precursor. |

Chemical Reactivity and Derivatization Studies of 3 Pyridin 4 Yl Propylamine Dihydrochloride

Reactions of the Primary Amine Functionality

The primary amine group at the terminus of the propyl chain is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

The primary amine of 3-pyridin-4-yl-propylamine can be readily acylated by reacting with acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The result is the formation of a stable amide bond.

Similarly, amidation can be achieved by coupling the amine with a carboxylic acid. This transformation requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) google.com. These methods are widely employed in the synthesis of complex molecules due to their mild conditions and high yields google.com.

Table 1: Examples of Acylation and Amidation Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

|---|---|---|---|

| 3-Pyridin-4-YL-propylamine | Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to RT | N-(3-(pyridin-4-yl)propyl)acetamide |

| 3-Pyridin-4-YL-propylamine | Benzoic Acid | HATU, DIPEA, Dimethylformamide, RT | N-(3-(pyridin-4-yl)propyl)benzamide |

| 3-Pyridin-4-YL-propylamine | Acetic Anhydride (B1165640) | Pyridine, RT | N-(3-(pyridin-4-yl)propyl)acetamide |

Reductive amination is a powerful method for the alkylation of the primary amine. This two-step, one-pot process begins with the reaction of 3-pyridin-4-yl-propylamine with an aldehyde or a ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their selectivity and mildness. This method provides a controlled way to introduce a wide range of substituents to the nitrogen atom.

Table 2: Reductive Amination of 3-Pyridin-4-YL-propylamine

| Carbonyl Compound | Reducing Agent | Solvent | Product Type |

|---|---|---|---|

| Benzaldehyde | Sodium Triacetoxyborohydride | Dichloroethane | N-benzyl-3-(pyridin-4-yl)propan-1-amine |

| Acetone | Sodium Cyanoborohydride | Methanol, Acetic Acid | N-isopropyl-3-(pyridin-4-yl)propan-1-amine |

| Cyclohexanone | H2, Pd/C | Ethanol | N-cyclohexyl-3-(pyridin-4-yl)propan-1-amine |

The primary amine of 3-pyridin-4-yl-propylamine can condense with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation. Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines or reacted with nucleophiles.

Table 3: Schiff Base Formation with 3-Pyridin-4-YL-propylamine

| Carbonyl Compound | Catalyst/Conditions | Solvent | Product Type (Imine) |

|---|---|---|---|

| Salicylaldehyde | Reflux, removal of water | Toluene | 2-(((3-(pyridin-4-yl)propyl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | Acetic Acid (catalytic) | Ethanol | N-(4-methoxybenzylidene)-3-(pyridin-4-yl)propan-1-amine |

| Acetophenone | p-Toluenesulfonic acid | Benzene | N-(1-phenylethylidene)-3-(pyridin-4-yl)propan-1-amine |

Reactivity of the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, primarily at the nitrogen atom and at the carbon atoms of the ring.

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). This is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction researchgate.net. In 3-pyridin-4-yl-propylamine, the 4-position is occupied by the propylamino group. Therefore, if a suitable leaving group were present at the 2-position, it could be displaced by a nucleophile. While the parent compound does not have a leaving group, derivatization could introduce one. For instance, a 2-halopyridine derivative could undergo substitution with various nucleophiles like alkoxides, thiolates, or amines acs.org. The reactivity of the pyridine ring towards nucleophiles can be further enhanced by N-oxidation or quaternization of the pyridine nitrogen.

Table 4: Hypothetical Nucleophilic Aromatic Substitution on a 2-Substituted Derivative

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-Chloro-4-(3-aminopropyl)pyridine | Sodium Methoxide | Methanol, Reflux | 2-Methoxy-4-(3-aminopropyl)pyridine |

| 2-Fluoro-4-(3-aminopropyl)pyridine | Piperidine | Dimethyl Sulfoxide, Heat | 2-(Piperidin-1-yl)-4-(3-aminopropyl)pyridine |

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. It readily reacts with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary pyridinium (B92312) salt. This reaction, known as the Menshutkin reaction, is a type of N-alkylation. The resulting pyridinium salt has a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. The quaternization is generally a straightforward and high-yielding reaction.

Table 5: Quaternization of the Pyridine Nitrogen

| Alkylating Agent | Solvent | Conditions | Product (Pyridinium Salt) |

|---|---|---|---|

| Methyl Iodide | Acetone | RT | 4-(3-Aminopropyl)-1-methylpyridin-1-ium iodide |

| Benzyl Bromide | Acetonitrile (B52724) | Reflux | 4-(3-Aminopropyl)-1-benzylpyridin-1-ium bromide |

| Ethyl Bromoacetate | Ethanol | Reflux | 1-(2-Ethoxy-2-oxoethyl)-4-(3-aminopropyl)pyridin-1-ium bromide |

Derivatization for Analytical Applications

The analysis of aliphatic amines like 3-pyridin-4-yl-propylamine can be challenging due to their physical properties, such as high polarity and lack of strong chromophores or fluorophores, which results in poor retention in reversed-phase chromatography and low sensitivity with common detectors like UV-Vis or fluorescence. thermofisher.comsigmaaldrich.com To overcome these limitations, pre-column or post-column derivatization is employed to attach a tag to the primary amine group, thereby enhancing its detectability and chromatographic behavior. thermofisher.comnih.gov

Derivatization for chromatographic applications focuses on introducing moieties that are readily detectable. This involves reacting the primary amine of 3-pyridin-4-yl-propylamine with a derivatizing reagent to form a stable product with strong UV absorbance or fluorescence. thermofisher.com This modification not only improves detection limits but can also increase the hydrophobicity of the molecule, leading to better retention and separation in reversed-phase high-performance liquid chromatography (HPLC). thermofisher.com

Several reagents are commonly used for the derivatization of primary amines. thermofisher.commdpi.com The selection of a reagent depends on factors such as reaction speed, stability of the derivative, and the desired detection method. nih.govhelsinki.fi

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-cysteine) to form highly fluorescent isoindole derivatives. nih.govacs.org This reaction is fast, often completing within minutes at ambient temperature. nih.gov However, the stability of OPA-derived products can sometimes be a concern, potentially leading to decreased sensitivity. nih.gov

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary amines to produce intensely fluorescent sulfonamide adducts. thermofisher.com While widely used, the reaction can be slow, and the reagent's specificity is not limited to amines, as it can also react with phenols and alcohols. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent is effective for derivatizing both primary and secondary amines, forming stable, fluorescent derivatives. thermofisher.com It is often used in conjunction with OPA for the comprehensive analysis of primary and secondary amines. thermofisher.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a reagent that forms highly fluorescent and UV-active derivatives with primary and secondary aliphatic amines under alkaline conditions. mdpi.com It has been successfully used to develop sensitive HPLC-FLD methods for amine detection. mdpi.com

The table below summarizes common derivatization reagents applicable to 3-pyridin-4-yl-propylamine for enhanced chromatographic detection.

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Characteristics |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction; requires a thiol co-reagent; derivatives may have limited stability. nih.govacs.org |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Fluorescence | Forms stable derivatives; reaction can be slow and non-specific. thermofisher.comnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Forms stable derivatives; often used for both amine types. thermofisher.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable, intensely fluorescent derivatives. mdpi.com |

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization can be used to improve ionization efficiency and detection sensitivity. nih.govnih.gov While the pyridine ring in 3-pyridin-4-yl-propylamine can be readily protonated to form an ion in electrospray ionization (ESI), tagging the primary amine can further enhance the signal, especially at low concentrations. rsc.org

Chemical tagging strategies aim to introduce a group that is easily ionized or carries a permanent charge. nih.govnih.gov This modification can overcome issues like ionization suppression caused by matrix components in biological samples. nih.govnih.gov

Charge-Tagging: Reagents that introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) group, can significantly improve ESI efficiency. This ensures the analyte is always charged, independent of the mobile phase pH, leading to a consistently strong MS signal. nih.govnih.gov

Hydrophobicity Enhancement: Increasing the hydrophobicity of a molecule can enhance its ionization efficiency in ESI. nih.gov Derivatization can modify the peptide or molecule to have more favorable properties for the ESI process. nih.gov

Isobaric Tagging: For quantitative studies, isobaric tags like Tandem Mass Tags (TMT) can be used. nih.gov These reagents react with primary amines to label molecules from different samples. nih.gov In the mass spectrometer, the tags are designed to be isobaric and indistinguishable in the initial MS scan, but upon fragmentation, they yield unique reporter ions, allowing for relative quantification of the analyte across multiple samples. nih.gov

Mass Defect Tagging: Tags like dimethyl pyrimidinyl ornithine (DiPyrO) can be used for quantitative analysis at the MS1 level. These tags react with amine groups and are designed with a specific mass defect, allowing for clear resolution and quantification of labeled molecules. researchgate.net

The following table outlines strategies for derivatization to improve mass spectrometric analysis.

| Strategy | Principle | Example Reagent/Tag | Benefit |

| Permanent Charge Tagging | Introduction of a permanently charged group (e.g., quaternary ammonium) to ensure the analyte is always ionized. nih.gov | Quaternary ammonium salt-based reagents | Improved ESI efficiency, independent of pH. nih.govnih.gov |

| Isobaric Labeling | Covalent attachment of isobaric tags that generate unique reporter ions upon fragmentation for relative quantification. nih.gov | Tandem Mass Tags (TMT) | Enables multiplexed quantitative analysis across several samples. nih.gov |

| Mass Defect Tagging | Use of tags with a distinct mass defect for clear resolution and quantification at the MS1 level. researchgate.net | Dimethyl pyrimidinyl ornithine (DiPyrO) | Facilitates relative quantification of amine-containing molecules. researchgate.net |

Role in Organic Synthesis and Research Applications

Building Block in Heterocyclic Compound Synthesis

The dual functionality of 3-Pyridin-4-YL-propylamine dihydrochloride (B599025) enables its participation in various cyclization and condensation reactions, making it an ideal starting material for creating fused heterocyclic systems. These systems are central to the development of new therapeutic agents and research tools.

The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore in drug discovery, largely because it is an isostere of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), allowing it to interact with the active sites of various kinases. nih.gov This bicyclic heterocyclic system is a cornerstone in the design of compounds with potential anticancer activity. ekb.egnih.gov The synthesis of these scaffolds often involves the reaction of a pyrazole (B372694) precursor with a suitable pyrimidine-forming reagent. The primary amine of 3-Pyridin-4-YL-propylamine dihydrochloride can serve as a key nucleophile in the formation of the pyrimidine (B1678525) ring, while the pyridine (B92270) moiety can be incorporated into the final structure to modulate solubility, metabolic stability, and target binding. The development of pyrazolo[3,4-d]pyrimidine derivatives continues to be an active area of research for targeting enzymes like Epidermal Growth Factor Receptors (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) in cancer therapy. nih.gov

Pyrrolopyrimidines represent another major class of fused heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The literature demonstrates that fused scaffolds like pyrrolopyrimidine often possess more potent pharmacological profiles than their individual pyrrole (B145914) and pyrimidine components. nih.gov this compound is a suitable precursor for constructing these derivatives. For instance, novel fused pyrrolopyrimidine derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. nih.gov In other research, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed and synthesized as potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a validated target in drug discovery. mdpi.com

The versatility of this compound extends to the synthesis of a variety of other complex, fused nitrogen-containing heterocyclic systems. Its strategic use allows chemists to access diverse molecular architectures for biological screening. Examples of such scaffolds that can be synthesized using pyridine-containing building blocks include:

Pyrazolo[3,4-c]pyridines : These structures are valuable fragments in drug discovery that can be systematically functionalized to optimize binding to target proteins. rsc.org

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines : These multi-ring systems have been investigated for their diverse biological activities. researchgate.net

Imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines and Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines : These complex heterocycles are synthesized from pyrazolo[3,4-b]pyridine precursors, demonstrating the modular nature of heterocyclic synthesis where a pyridine-containing amine can be a crucial starting component. researchgate.net

Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones : Synthesized through multi-component strategies, these compounds are of interest in both medicinal chemistry and materials science due to their extensive π-conjugation. mdpi.com

Table 1: Heterocyclic Scaffolds Synthesized Using Pyridine-Containing Building Blocks

| Heterocyclic Scaffold | Key Application/Significance | Relevant Citations |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Anticancer agents, Kinase inhibitors (EGFR, VEGFR) | ekb.eg, nih.gov, nih.gov |

| Pyrrolo[2,3-d]pyrimidine | CSF1R inhibitors, Anti-inflammatory agents | nih.gov, mdpi.com, nih.gov |

| Pyrazolo[3,4-c]pyridine | Fragments for drug discovery | rsc.org |

| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine | Biologically active multi-ring systems | researchgate.net |

Precursor for Advanced Chemical Entities

Beyond its role as a structural component of heterocyclic cores, this compound serves as a precursor for more complex molecules designed to interact with specific biological targets like receptors and enzymes.

The pyridine heterocycle is a privileged structure in medicinal chemistry, valued for its ability to form hydrogen bonds and engage in various intermolecular interactions, which often improves water solubility and binding affinity to biological targets. nih.govnih.gov By using this compound as a starting point, medicinal chemists can design and synthesize novel ligands for a range of receptors. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered that act as potent and selective agonists for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov The synthesis of such molecules demonstrates how the foundational pyridine-propylamine structure can be elaborated into a highly specific chemical entity capable of modulating receptor activity.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The scaffolds derived from this compound are frequently used to design potent and selective inhibitors. As previously mentioned, pyrazolo[3,4-d]pyrimidine and pyrrolopyrimidine derivatives are well-established frameworks for kinase inhibitors in oncology. nih.govnih.gov Furthermore, this building block has applications beyond cancer research. In one notable example, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and identified as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in the bacterium's metabolic pathway. nih.gov This highlights the utility of the pyridine-containing scaffold in developing new agents to combat infectious diseases.

Table 2: Examples of Advanced Chemical Entities Derived from Pyridine-Based Scaffolds

| Chemical Entity Class | Biological Target | Therapeutic Area/Application | Relevant Citations |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivatives | Kinases (EGFR, VEGFR) | Oncology | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Analogs | Colony-Stimulating Factor 1 Receptor (CSF1R) | Oncology, Inflammatory Diseases | mdpi.com |

| Imidazo[1,2-a]pyridine Derivatives | Constitutive Androstane Receptor (CAR) | Metabolic/Liver Disease Research | nih.gov |

Use as a Reagent in Functional Group Transformations

This compound serves as a versatile bifunctional reagent in organic synthesis, primarily utilized as a nucleophilic building block to introduce the 3-(pyridin-4-yl)propyl moiety into a target molecule. Its reactivity is centered on the primary aliphatic amine, which acts as a potent nucleophile capable of reacting with a variety of electrophilic functional groups. The dihydrochloride salt is a stable, solid form that is convenient for storage and handling, with the active free amine typically being generated in situ by the addition of a base during the reaction. The primary amine group is a versatile functional handle that can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The most prominent application of 3-pyridin-4-YL-propylamine as a reagent is in the transformation of carboxylic acids and their derivatives into N-substituted amides. This reaction, a cornerstone of medicinal chemistry and peptide synthesis, involves the nucleophilic attack of the amine onto the carbonyl carbon of a carboxylic acid, acyl halide, or activated ester. wikipedia.org This transformation is fundamental for covalently linking molecular fragments. The pyridine ring itself is a common structural motif in numerous pharmaceuticals, and introducing it via an amide linkage can significantly influence a molecule's pharmacological profile by altering its solubility, basicity, and hydrogen bonding capacity. lifechemicals.com

The direct condensation of a carboxylic acid and an amine to form an amide bond is typically facilitated by coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common classes of coupling agents used for this purpose include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. spbu.ru

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are standard in solid-phase peptide synthesis. youtube.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely employed for their high reactivity.

Another key functional group transformation enabled by 3-pyridin-4-YL-propylamine is the conversion of carbonyl compounds (aldehydes and ketones) into secondary amines via reductive amination. In this two-step, one-pot process, the amine first condenses with the carbonyl group to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to yield the corresponding secondary amine. This method provides a powerful way to transform a C=O bond into a C-N bond, creating a more complex amine architecture.

The following table summarizes the primary functional group transformations where 3-Pyridin-4-YL-propylamine is employed as a key reagent.

| Substrate Functional Group | Typical Reagents / Conditions | Product Functional Group | Transformation Type |

|---|---|---|---|

| Carboxylic Acid (-COOH) | EDC, HOBt or HATU, DIPEA, in DMF or CH₂Cl₂ | N-Substituted Amide (-CONH-R) | Acylation / Amide Coupling |

| Acyl Halide (-COX) | Base (e.g., Triethylamine (B128534), Pyridine) in an aprotic solvent | N-Substituted Amide (-CONH-R) | Acylation |

| Aldehyde/Ketone (C=O) | NaBH₃CN or NaBH(OAc)₃, mild acid catalyst, in MeOH or DCE | Secondary Amine (-CH-NH-R) | Reductive Amination |

| Alkyl Halide (R'-X) | Base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Secondary Amine (-NH-R') | N-Alkylation |

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms Involving the Compound

No studies detailing the specific reaction mechanisms involving 3-Pyridin-4-YL-propylamine dihydrochloride (B599025) were found. Computational studies on simpler, related molecules like propylamine (B44156) have explored decomposition and dehydrogenation pathways, but this data cannot be extrapolated to the title compound. nih.gov

Molecular Docking Studies of Compound Derivatives

There are no molecular docking studies specifically investigating derivatives of 3-Pyridin-4-YL-propylamine dihydrochloride.

Molecular Dynamics Simulations to Explore Binding Modes

There are no molecular dynamics simulation studies available that explore the binding modes of this compound.

In Silico Structure-Activity Relationship (SAR) Studies

No in silico Structure-Activity Relationship (SAR) studies for this compound have been published.

Predictive Computational Chemistry (e.g., ADMET in silico)

While ADMET profiles are commonly predicted for various pyridine (B92270) derivatives to assess their pharmacokinetic properties, specific in silico ADMET data for this compound is not available in published literature. mdpi.commdpi.com

Homology Modeling in Ligand-Receptor Interactions

There are no published studies that use homology modeling to investigate the ligand-receptor interactions of this compound.

Advanced Analytical Methodologies for Research Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-HPLC (UHPLC), are indispensable tools for the analysis of non-volatile compounds like 3-Pyridin-4-YL-propylamine dihydrochloride (B599025). These techniques offer high sensitivity and versatility for purity assessment and identity confirmation.

The development of a robust HPLC method is critical for accurately determining the purity of 3-Pyridin-4-YL-propylamine dihydrochloride and separating it from potential impurities, such as starting materials, by-products, or degradation products. researchgate.netresearchgate.net A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for a pyridine (B92270) derivative like this compound would focus on optimizing several key parameters to achieve efficient separation with good peak symmetry. researchgate.netekb.eg An isocratic or gradient elution may be employed using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the amine and pyridine functional groups, thereby affecting retention and peak shape. The use of a C18 bonded silica (B1680970) column is common for such analyses. researchgate.net Detection is typically performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. ptfarm.pl

Validation of the developed method is performed according to ICH guidelines to ensure it is accurate, precise, specific, and linear over a desired concentration range. impactfactor.org

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.01M Ammonium (B1175870) Acetate (B1210297) Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10 µL |

Since 3-Pyridin-4-YL-propylamine contains a chiral center, separating its enantiomers is crucial for stereospecific research. Chiral HPLC is the predominant technique for this purpose. Two main strategies are employed: direct and indirect separation.

Direct Separation: This approach utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. For amine compounds, CSPs based on cyclodextrins or polysaccharide derivatives are often effective. nih.gov For example, direct separation of structurally similar compounds like 3-phenyl-3-(2-pyridyl)propylamines has been successfully achieved on a Cyclobond I column. nih.govresearchgate.net Another direct method involves using chiral mobile phase additives, such as α- or β-cyclodextrin, with a standard reverse-phase column. nih.gov

Indirect Separation: This method involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov While effective, this method requires an additional reaction step and verification that the derivatization process does not cause racemization.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, primary amines like 3-Pyridin-4-YL-propylamine are polar and have low volatility, making them challenging to analyze directly by GC. labrulez.combaua.de These characteristics can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.comiu.edu To overcome these issues, derivatization is typically required.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. iu.edulibretexts.org This process involves replacing the active hydrogen atoms on the primary amine group with less polar functional groups. researchgate.net Common derivatization methods for primary amines include acylation and silylation. libretexts.orgnih.gov

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). iu.edujfda-online.com The resulting fluoroacyl derivatives are significantly more volatile and exhibit excellent chromatographic properties. jfda-online.com This strategy also enhances sensitivity when using an electron capture detector (ECD).

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.edunih.gov The resulting TMS-derivatives are less polar, more volatile, and more thermally stable. nih.gov

The choice of derivatization reagent depends on factors like reaction speed, stability of the derivative, and potential for interference from by-products. researchgate.netjfda-online.com Once derivatized, the compound can be readily analyzed by GC-MS, which provides both chromatographic separation and mass spectrometric identification of the analyte. baua.de

| Derivatization Method | Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) derivative |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) derivative | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. When coupled with a separation technique like HPLC or GC, it offers unparalleled specificity and sensitivity.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 3-Pyridin-4-YL-propylamine. wikipedia.org It generates ions directly from a solution, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. This process causes minimal fragmentation, allowing for the clear determination of the molecular weight. wikipedia.org

Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). nih.gov The precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.govnih.gov

For 3-Pyridin-4-YL-propylamine, the fragmentation pathways in positive ESI-MS/MS would likely involve cleavages at the most labile bonds. Key fragmentation processes would be expected to include:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom of the propylamine (B44156) chain is a common pathway for amines. docbrown.infodocbrown.info

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule.

Cleavage of the propyl chain: Fragmentation can occur at various points along the three-carbon chain.

Ring-related fragmentation: The pyridine ring itself is relatively stable but can undergo fragmentation under higher collision energies. nih.gov

Analysis of these fragmentation pathways allows for unambiguous confirmation of the compound's identity and can be used to differentiate it from structural isomers.

| Predicted Fragment (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 151.12 | [M+H]⁺ (Protonated molecular ion) |

| 134.09 | Loss of NH₃ (ammonia) |

| 107.06 | [C₇H₇N]⁺ fragment (Pyridyl-ethyl cation) |

| 93.06 | [C₅H₄NCH₂]⁺ fragment (Pyridyl-methyl cation) |

| 78.05 | [C₅H₄N]⁺ fragment (Pyridinium ion) |

Application in Reaction Monitoring and Product Characterization

The synthesis of this compound involves a series of chemical transformations. Analytical techniques are crucial for monitoring the progress of these reactions and for the final characterization of the product. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. By developing a suitable HPLC method, researchers can track the disappearance of starting materials and the appearance of the product in real-time. The choice of the stationary phase (e.g., C18) and a mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile, is optimized to achieve good separation of all components in the reaction mixture. UV detection is typically employed, leveraging the UV-active pyridine ring in the molecule.

For product characterization, HPLC provides essential information on the purity of the isolated this compound. The appearance of a single major peak in the chromatogram is a strong indicator of high purity. The retention time of this peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound.

1D (¹H, ¹³C) and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution at the 4-position, a characteristic splitting pattern for the α and β protons of the pyridine ring is expected. The protons of the propyl chain would be found in the upfield region. The methylene (B1212753) group adjacent to the pyridine ring would be deshielded compared to the other methylene groups. The terminal aminium group protons (-NH3+) would likely appear as a broad singlet. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the pyridine ring would resonate at lower field (in the aromatic region), while the aliphatic carbons of the propyl chain would appear at higher field. The chemical shift of each carbon is influenced by its local electronic environment.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (α to N) | ~8.5 | Doublet |

| Pyridine H (β to N) | ~7.3 | Doublet |

| -CH₂- (adjacent to pyridine) | ~2.8 | Triplet |

| -CH₂- (central) | ~2.0 | Multiplet |

| -CH₂- (adjacent to NH₃⁺) | ~3.1 | Triplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine C (α to N) | ~150 |

| Pyridine C (γ to N) | ~148 |

| Pyridine C (β to N) | ~125 |

| -CH₂- (adjacent to pyridine) | ~32 |

| -CH₂- (central) | ~28 |

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between adjacent protons, helping to confirm the connectivity of the propyl chain and the positions of the pyridine protons. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Other Spectroscopic and Spectrometric Techniques (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary aminium group would appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would likely be found in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Aminium) | 3000-3300 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound in a suitable solvent (like water or ethanol) would be expected to show absorption maxima characteristic of the pyridine moiety, typically around 250-260 nm. This technique is particularly useful for quantitative analysis, such as determining the concentration of the compound in a solution.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of pyridine (B92270) derivatives is an area of continuous innovation, with a significant push towards environmentally friendly and efficient methodologies. nih.gov Future research concerning 3-pyridin-4-yl-propylamine dihydrochloride (B599025) and its analogues will likely focus on moving beyond traditional multi-step, often low-yielding, syntheses. The exploration of "green chemistry" protocols is a key direction. researchgate.netresearcher.life These methods aim to reduce waste, use less hazardous solvents, and improve energy efficiency.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and improve product yields compared to conventional heating methods. acs.orgnih.gov It has been successfully applied to the synthesis of various pyridine derivatives and represents a promising avenue for the rapid synthesis of compound libraries based on the 3-pyridin-4-yl-propylamine scaffold. acs.orgnih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is central to sustainable synthesis. nih.govresearchgate.net Research into recyclable catalysts or conducting reactions in water or other non-toxic solvents will be crucial for developing scalable and eco-friendly manufacturing processes for pyridine-containing compounds.

| Synthesis Strategy | Key Advantages | Relevance to 3-Pyridin-4-YL-propylamine |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Rapid generation of structurally diverse analogues. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields | Acceleration of the discovery and optimization process. |

| Green Catalysts/Solvents | Reduced environmental impact, improved safety | Development of sustainable manufacturing pathways. |

Development of Advanced Derivatization Reagents

The primary amine group in 3-pyridin-4-yl-propylamine is a versatile functional handle for chemical modification. Derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, to enhance its suitability for analysis or to screen for new biological activities. iu.edu Future research will likely involve the use of advanced derivatization reagents to create novel molecular probes and conjugates.

The development of new reagents is focused on improving reaction specificity, enhancing detection sensitivity, and enabling new functionalities. google.com For a primary amine like that in 3-pyridin-4-yl-propylamine, a variety of reagents can be employed. iu.edu

| Reagent Class | Example Reagent | Application |

| Isothiocyanates | Phenyl isothiocyanate (PIT) | Forms stable derivatives for UV detection in chromatography. rsc.org |

| Fluorescent Tags | o-Phthalaldehyde (OPA), Fluorescamine | Creates highly fluorescent products for sensitive detection. greyhoundchrom.comajevonline.org |

| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | Increases volatility and thermal stability for gas chromatography analysis. iu.edu |

| Chloroformates | 9-fluorenylmethoxycarbonyl chloride (FMOC) | Used for derivatization prior to high-performance liquid chromatography (HPLC). rsc.org |

These reagents can be used to attach reporter groups (like fluorophores), link the molecule to solid supports for screening assays, or modify its properties to improve analytical detection. google.comgreyhoundchrom.com The ongoing development of novel derivatization agents will provide more sophisticated tools to study and utilize 3-pyridin-4-yl-propylamine and its derivatives in complex biological systems. rsc.org

Expansion of Compound Libraries for Diverse Chemical Applications

Compound libraries are essential tools in drug discovery and chemical biology, allowing for the high-throughput screening (HTS) of thousands of molecules to identify new leads. nih.gov The 3-pyridin-4-yl-propylamine scaffold is an attractive starting point for the construction of diverse chemical libraries due to its synthetic tractability and the presence of the privileged pyridine motif. researchgate.netresearchgate.net

Future efforts will focus on creating large, diverse libraries of compounds derived from 3-pyridin-4-yl-propylamine. This involves systematically modifying the core structure by:

Varying the Propylamine (B44156) Side Chain: The length and branching of the alkyl chain can be altered, or functional groups can be introduced.

Substituting the Pyridine Ring: Adding substituents to other positions on the pyridine ring can modulate the electronic and steric properties of the molecule.

Derivatizing the Primary Amine: Reacting the amine with a wide range of building blocks (e.g., carboxylic acids, sulfonyl chlorides) can generate a vast array of amides, sulfonamides, and other derivatives. researchgate.net

These libraries can then be screened against a wide range of biological targets, such as enzymes and receptors, to uncover new activities. nih.govresearchgate.net The goal is to expand the accessible chemical space, increasing the probability of discovering novel compounds with valuable applications. researchgate.net The development of DNA-encoded chemical library (DECL) technology, which allows for the synthesis and screening of libraries of unprecedented size, represents a particularly exciting frontier for leveraging scaffolds like 3-pyridin-4-yl-propylamine. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational drug discovery and molecular design. nih.govacs.org These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle. springernature.com For 3-pyridin-4-yl-propylamine, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design entirely new molecules based on the 3-pyridin-4-yl-propylamine scaffold. nih.gov These models learn the "rules" of chemical structure and can generate novel compounds predicted to have desired properties, such as high binding affinity for a specific biological target. researchgate.net

Property Prediction: ML models can be trained to predict the physicochemical and biological properties (e.g., solubility, activity, permeability) of virtual derivatives. auctoresonline.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources.

Synthetic Route Prediction: AI tools are being developed to predict viable synthetic pathways for novel compounds. researchgate.net By analyzing known chemical reactions, these programs can suggest step-by-step procedures to synthesize target molecules, which is a significant challenge for the complex structures often generated by de novo design algorithms.

| AI/ML Application | Function | Impact on Research |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands exploration of chemical space for new leads. nih.gov |

| Property Prediction | Forecasts physicochemical and biological characteristics. | Prioritizes synthesis of the most promising compounds. auctoresonline.org |

| Synthesis Planning | Suggests viable and efficient synthetic routes. | Overcomes challenges in synthesizing novel, complex molecules. acs.orgresearchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 3-Pyridin-4-YL-propylamine dihydrochloride?

Synthesis typically involves organic reactions such as nucleophilic substitution or reductive amination, followed by salt formation with hydrochloric acid. Key steps include:

- Purification via recrystallization or column chromatography.

- Confirmation of dihydrochloride formation using titration or ion chromatography.

- Ensure anhydrous conditions during salt formation to avoid by-products .

Q. How should researchers handle and store this compound safely?

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; rinse with water if exposed .

- Storage: Keep in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

Q. What analytical techniques are suitable for structural characterization?

- X-ray crystallography: Use SHELXL for refinement of crystal structures, particularly for resolving hydrogen bonding patterns involving the dihydrochloride moiety .

- NMR spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-<i>d</i>₆ to confirm protonation states and amine connectivity .

Advanced Research Questions

Q. How to design experiments to assess the compound's pharmacological activity?

- In vitro assays: Test against bacterial/fungal strains (e.g., P. aeruginosa) using broth microdilution. Include controls like octenidine dihydrochloride (a structurally similar antiseptic) for comparative efficacy .

- Dose-response curves: Use logarithmic concentration ranges (0.1–100 µM) and measure IC₅₀ values. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What methodologies resolve contradictions in solubility data across studies?

- Purity assessment: Perform HPLC with UV detection (λ = 254 nm) to rule out impurities affecting solubility .

- Counterion effects: Compare solubility in water vs. buffered solutions (e.g., PBS) to evaluate pH-dependent ionizability .

Q. How to optimize formulation stability for in vivo studies?

- Accelerated stability testing: Store formulations at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS or GC-FID (with dansyl chloride derivatization for amine quantification) .

- Matrix design: Use factorial experiments (e.g., 3² design) to evaluate excipient impacts (e.g., HPMC, ethyl cellulose) on release kinetics .

Q. What strategies validate the compound's lack of cytotoxicity in wound-healing models?

- In vitro: Test fibroblast viability (MTT assay) at 10–100 µM. Include octenidine dihydrochloride as a positive control for cytotoxicity thresholds .

- In vivo: Apply topical formulations in murine burn models and assess histopathology (e.g., epithelialization, inflammatory markers) .

Data Interpretation and Troubleshooting

Q. How to address discrepancies in antimicrobial activity between in vitro and in vivo studies?

- Bioavailability factors: Measure tissue penetration via LC-MS in animal models. Adjust dosing regimens based on pharmacokinetic profiles .

- Matrix interference: Use dialysis membranes to differentiate between intrinsic activity and formulation-driven effects .

Q. Why might crystallography data fail to resolve the dihydrochloride structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.